molecular formula C20H16N4O2S B5899689 N-(3-anilinoquinoxalin-2-yl)benzenesulfonamide

N-(3-anilinoquinoxalin-2-yl)benzenesulfonamide

Cat. No.: B5899689
M. Wt: 376.4 g/mol
InChI Key: PKCSGOHBWGFZJZ-UHFFFAOYSA-N
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Description

N-(3-anilinoquinoxalin-2-yl)benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structure of this compound consists of a quinoxaline ring system substituted with an aniline group and a benzenesulfonamide moiety, which contributes to its unique chemical and biological properties.

Properties

IUPAC Name

N-(3-anilinoquinoxalin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c25-27(26,16-11-5-2-6-12-16)24-20-19(21-15-9-3-1-4-10-15)22-17-13-7-8-14-18(17)23-20/h1-14H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCSGOHBWGFZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-anilinoquinoxalin-2-yl)benzenesulfonamide typically involves the reaction of 3-anilinoquinoxaline with benzenesulfonyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the aniline nitrogen. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Chemical Reactions Analysis

N-(3-anilinoquinoxalin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-anilinoquinoxalin-2-yl)benzenesulfonamide involves the inhibition of specific enzymes and proteins that are crucial for the survival and proliferation of cancer cells . The compound targets enzymes such as carbonic anhydrase IX, which is overexpressed in many solid tumors. By inhibiting this enzyme, the compound disrupts the pH regulation within cancer cells, leading to cell death. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

N-(3-anilinoquinoxalin-2-yl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

    N-(quinazolin-2-yl)benzenesulfonamide: This compound has a similar structure but with a quinazoline ring instead of a quinoxaline ring.

    N-(thiazol-2-yl)benzenesulfonamide: This compound contains a thiazole ring and has shown antimicrobial activity.

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